molecular formula C16H15BrO2 B7779581 (3-Bromophenyl)(3-isopropoxyphenyl)methanone

(3-Bromophenyl)(3-isopropoxyphenyl)methanone

Cat. No.: B7779581
M. Wt: 319.19 g/mol
InChI Key: WOMCOPOKOFYWPZ-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-isopropoxyphenyl)methanone is an organic compound with the molecular formula C16H15BrO2 It is a member of the methanone family, characterized by the presence of a bromophenyl group and an isopropoxyphenyl group attached to a central methanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)(3-isopropoxyphenyl)methanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where a bromophenyl compound reacts with an isopropoxyphenyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(3-Bromophenyl)(3-isopropoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives, depending on the nucleophile employed.

Scientific Research Applications

(3-Bromophenyl)(3-isopropoxyphenyl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(3-isopropoxyphenyl)methanone involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the isopropoxyphenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromophenyl)(3-isopropoxyphenyl)methanone: Similar structure but with the bromine atom in the para position.

    (3-Bromophenyl)(4-isopropoxyphenyl)methanone: Similar structure but with the isopropoxy group in the para position.

Uniqueness

(3-Bromophenyl)(3-isopropoxyphenyl)methanone is unique due to the specific positioning of the bromine and isopropoxy groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its isomers and other related compounds .

Properties

IUPAC Name

(3-bromophenyl)-(3-propan-2-yloxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11(2)19-15-8-4-6-13(10-15)16(18)12-5-3-7-14(17)9-12/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMCOPOKOFYWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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